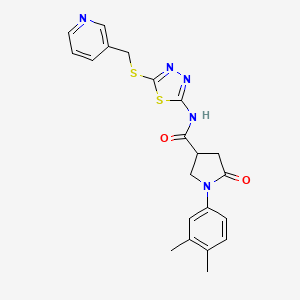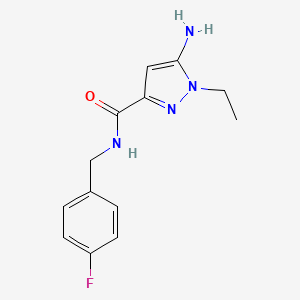
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrazole carboxamides and has been synthesized using various methods.
作用機序
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide inhibits PKC theta by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in T-cell activation. By inhibiting PKC theta, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide reduces the production of inflammatory cytokines and prevents the activation of T-cells, thus reducing the immune response.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines such as interleukin-2 and interferon-gamma, and to inhibit T-cell activation. In animal models of autoimmune disease, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been shown to reduce disease severity and improve clinical outcomes.
実験室実験の利点と制限
One of the advantages of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide is its high selectivity for PKC theta, which reduces the risk of off-target effects. However, its potency may also be a limitation, as high concentrations of the compound may be required to achieve therapeutic effects. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKC theta, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the compound's effects on other immune cells, such as B-cells and dendritic cells. Finally, the potential use of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, is an area of active research.
合成法
The synthesis of 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been reported in several scientific papers. One of the methods involves the reaction of 4-fluorobenzylamine with ethyl 2-cyano-3-oxobutanoate in the presence of sodium methoxide to form the intermediate compound. The intermediate is then reacted with hydrazine hydrate to form the final product, 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide.
科学的研究の応用
5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to be a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a key signaling molecule involved in the regulation of T-cell activation, making 5-amino-1-ethyl-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide a potential therapeutic agent for the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
5-amino-1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-2-18-12(15)7-11(17-18)13(19)16-8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIVYEWABRYSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

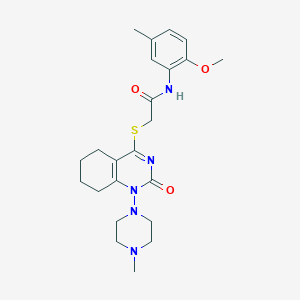

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)
![3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2876906.png)
![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol](/img/structure/B2876908.png)

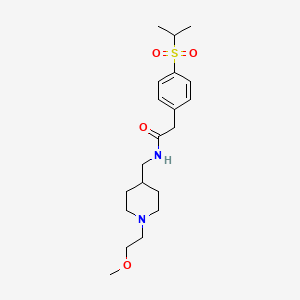
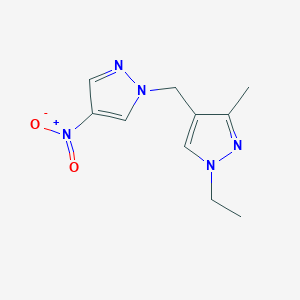

![N-(4-chlorobenzyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2876916.png)


![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)
